(S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one
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Overview
Description
(S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound’s structure includes an amino group, a methoxy-substituted piperidine ring, and a methyl-butanone moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Amino Group Introduction: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Final Coupling: The final step involves coupling the piperidine derivative with the methyl-butanone moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Condensation: Acid or base catalysts can facilitate condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmacology: The compound’s potential effects on neurotransmitter systems make it a candidate for studying neurological pathways and developing new drugs.
Industrial Applications: It can be used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity, receptor selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-1-((S)-3-hydroxy-piperidin-1-yl)-3-methyl-butan-1-one
- (S)-2-Amino-1-((S)-3-ethoxy-piperidin-1-yl)-3-methyl-butan-1-one
- (S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one
Uniqueness
(S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its methoxy-substituted piperidine ring and the presence of both amino and ketone groups make it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-methoxypiperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C11H22N2O2/c1-8(2)10(12)11(14)13-6-4-5-9(7-13)15-3/h8-10H,4-7,12H2,1-3H3/t9-,10-/m0/s1 |
InChI Key |
KCPRFHIWNOQCIV-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@@H](C1)OC)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)OC)N |
Origin of Product |
United States |
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